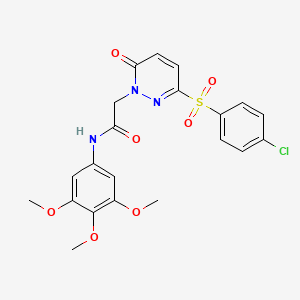
1-(2-Phenoxyethyl)-2-propylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)-2-propylbenzimidazole is a chemical compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2-Phenoxyethyl)-2-propylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenoxyethanol and 2-propylbenzimidazole.
Reaction Conditions: The reaction involves the alkylation of 2-propylbenzimidazole with 2-phenoxyethanol under basic conditions. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The reaction mixture is heated to reflux in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for several hours until the reaction is complete. The product is then purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Phenoxyethyl)-2-propylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced benzimidazole derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce various functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Applications De Recherche Scientifique
1-(2-Phenoxyethyl)-2-propylbenzimidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers study the compound’s effects on cellular processes, such as apoptosis and cell proliferation, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a building block in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)-2-propylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2-Phenoxyethyl)-2-propylbenzimidazole can be compared with other similar compounds, such as:
2-Phenylbenzimidazole: This compound lacks the phenoxyethyl group and may have different biological activities and properties.
2-Propylbenzimidazole: This compound lacks the phenoxyethyl group and may have different biological activities and properties.
1-(2-Methoxyethyl)-2-propylbenzimidazole: This compound features a methoxyethyl group instead of a phenoxyethyl group, which may result in different chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)-2-propylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-2-8-18-19-16-11-6-7-12-17(16)20(18)13-14-21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDPIGUOCEBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)


![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
![3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)







